molecular formula C10H7N3S B1448487 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile CAS No. 1550733-62-4

5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile

Cat. No. B1448487
CAS RN: 1550733-62-4
M. Wt: 201.25 g/mol
InChI Key: ZVOOLMUSOPTXJS-UHFFFAOYSA-N
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Description

“5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile” is an organic compound with the CAS Number: 1550733-62-4 . It has a molecular weight of 201.25 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for “5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile” is 1S/C10H7N3S/c11-6-7-3-4-9(14-7)10-8(12)2-1-5-13-10/h1-5H,12H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

“5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile” is a powder that is stored at room temperature .

Scientific Research Applications

Material Science: Organic Semiconductors

5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile: plays a significant role in the development of organic semiconductors. These materials are crucial for creating flexible electronic devices due to their ability to conduct electricity while maintaining the mechanical properties of polymers .

Electronics: Organic Field-Effect Transistors (OFETs)

In the realm of electronics, this compound contributes to the advancement of OFETs. OFETs are an essential component in the fabrication of low-cost, large-area electronic devices, and 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile helps improve their performance and stability .

Display Technology: Organic Light-Emitting Diodes (OLEDs)

The compound is utilized in the fabrication of OLEDs, which are used in creating high-quality display screens. OLEDs offer better contrast, higher brightness, and a broader color range compared to traditional LEDs .

Corrosion Inhibition

Thiophene derivatives, including 5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile , are known to act as corrosion inhibitors. They help protect materials from degradation caused by chemical reactions with their environment, which is vital in industrial chemistry and material science .

Pharmaceuticals: Drug Synthesis

In pharmaceuticals, this compound could be involved in the synthesis of drugs due to its structural properties. Thiophene derivatives are known to exhibit various pharmacological activities, which makes them valuable in medicinal chemistry .

Chemical Synthesis: Building Blocks

5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile: serves as a building block in chemical synthesis. It can be used to construct complex molecules for various applications, including the development of new materials or pharmaceuticals .

Analytical Chemistry: Reference Standards

This compound can be used as a reference standard in analytical chemistry to ensure the accuracy and consistency of analytical methods such as NMR, HPLC, LC-MS, and UPLC .

properties

IUPAC Name

5-(3-aminopyridin-2-yl)thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c11-6-7-3-4-9(14-7)10-8(12)2-1-5-13-10/h1-5H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOOLMUSOPTXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(S2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Aminopyridin-2-yl)thiophene-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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